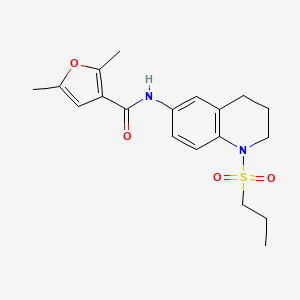
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a synthetic compound belonging to the class of furan-carboxamide derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly as inhibitors of various viral infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactionsThe propylsulfonyl group is then attached to the tetrahydroquinoline ring through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-epoxides.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Furan-epoxides.
Reduction: Amines.
Substitution: Halogenated furan derivatives.
科学研究应用
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against influenza viruses.
Medicine: Investigated for its therapeutic potential in treating viral infections.
作用机制
The mechanism of action of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets within viral pathogens. It is believed to inhibit viral replication by binding to viral enzymes or proteins, thereby preventing the virus from replicating and spreading .
相似化合物的比较
Similar Compounds
2,5-dimethyl-N-(2-(benzyl)thio)ethyl)-furan-3-carboxamide: Another furan-carboxamide derivative with similar antiviral properties.
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: Known for its potent activity against the H5N1 virus.
Uniqueness
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is unique due to its specific structural features, such as the propylsulfonyl group and the tetrahydroquinoline ring, which contribute to its distinct biological activity and potential therapeutic applications .
生物活性
The compound 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure
The compound can be structurally represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of furan compounds exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study:
A study assessed the antitumor activity of several furan derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) used for testing .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) - 2D Assay | IC50 (µM) - 3D Assay |
|---|---|---|
| A549 | 6.50 | 18.00 |
| HCC827 | 6.26 | 20.46 |
| NCI-H358 | 6.48 | 16.00 |
These findings suggest that the compound may inhibit cell proliferation effectively while also demonstrating a higher toxicity profile in standard assays compared to more complex in vivo environments.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism of action appears to involve DNA binding and inhibition of DNA-dependent enzymes, which is a common pathway for many antimicrobial agents.
Research Findings:
A comparative study highlighted that compounds similar to This compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The proposed mechanism for the biological activity of this compound involves:
- DNA Intercalation: The furan moiety allows for interaction with DNA, leading to inhibition of replication and transcription.
- Enzyme Inhibition: The sulfonyl group may play a role in inhibiting key enzymes involved in cellular metabolism and proliferation.
属性
IUPAC Name |
2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-10-26(23,24)21-9-5-6-15-12-16(7-8-18(15)21)20-19(22)17-11-13(2)25-14(17)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMQTXNWLFWHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(OC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














